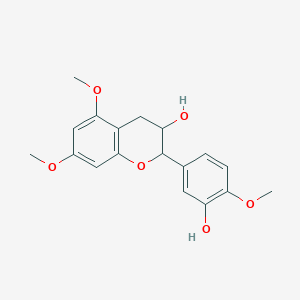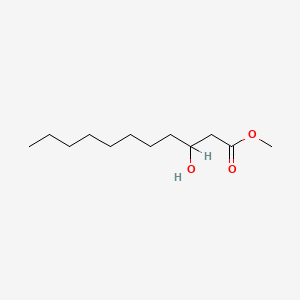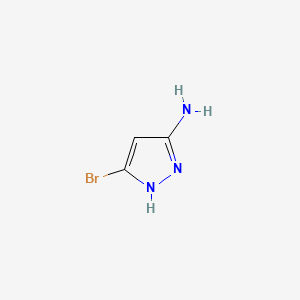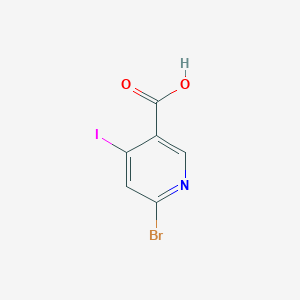
6-Bromo-4-iodonicotinic acid
概要
説明
Synthesis Analysis
The synthesis of compounds related to 6-bromo-4-iodonicotinic acid often involves complex reactions including cyclization and substitution reactions. For example, bromo-4-iodoquinoline, a similar compound, can be synthesized from dimethyl dioxane and bromoaniline through a series of reactions confirming the importance of bromo and iodo substitutions in complex organic syntheses (Wang et al., 2015).
Molecular Structure Analysis
The structural analysis of bromonicotinic acid derivatives reveals significant insights into their molecular geometry. Advanced techniques such as Density Functional Theory (DFT) calculations and X-ray crystallography are employed to understand their molecular conformation and stabilization mechanisms, highlighting the intricacies of halogen interactions in these compounds.
Chemical Reactions and Properties
The chemical behavior of 6-bromo-4-iodonicotinic acid derivatives encompasses a wide range of reactions, including lithiation and halogenation processes. These reactions are pivotal for further functionalization and synthesis of more complex molecules, demonstrating the compound's versatility in organic synthesis. Notably, the regioselective lithiation of bromonicotinic acid derivatives offers a novel route to substituted nicotinic acid scaffolds, showcasing the compound's utility in creating diverse molecular structures (Robert et al., 2006).
科学的研究の応用
Synthesis and Biodistribution of Radioiodinated-5-iodonicotine : This study discusses the synthesis of 5-Bromonicotine from nicotinic acid, which underwent autoclaving with Na125I to give 5-[125I]iodonicotine. The compound showed rapid accumulation in the brain and adrenal gland of rats, indicating potential applications in brain and adrenal gland imaging or therapy (Chan et al., 1983).
Selective Synthesis of Pyranones : Another study explored the use of 6-substituted 3-bromo-5-iodo-2(2H)-pyranones as precursors for synthesizing various organic compounds. This indicates that halogenated compounds like 6-Bromo-4-iodonicotinic acid could be important in organic synthesis, particularly in creating complex molecules (Biagetti et al., 2002).
Occurrence and Mammalian Cell Toxicity of Iodinated Disinfection Byproducts : Research on various iodo-acids in drinking water revealed their cytotoxic and genotoxic effects on mammalian cells. This highlights the importance of understanding the toxicological aspects of halogenated compounds like 6-Bromo-4-iodonicotinic acid (Richardson et al., 2008).
Synthesis of 2-Deoxy-2-halo-L-ascorbic Acids : This study involved the halogenation of 2-deoxy-L-ascorbic acid, which is similar to 6-Bromo-4-iodonicotinic acid in terms of having halogen elements. Such studies are important in the field of medicinal chemistry for the development of therapeutic agents (Ge & Kirk, 1997).
Comparative Developmental Toxicity of Aromatic Halogenated DBPs : The study evaluated the developmental toxicity of various brominated and iodinated disinfection byproducts, including compounds similar to 6-Bromo-4-iodonicotinic acid. This kind of research is crucial for environmental health and safety (Yang & Zhang, 2013).
Safety And Hazards
特性
IUPAC Name |
6-bromo-4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGAGPKWRKIOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-iodonicotinic acid | |
Synthesis routes and methods
Procedure details








Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

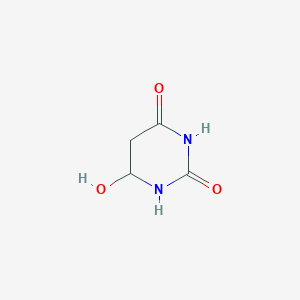
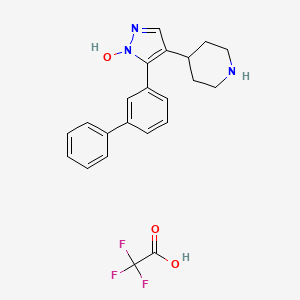
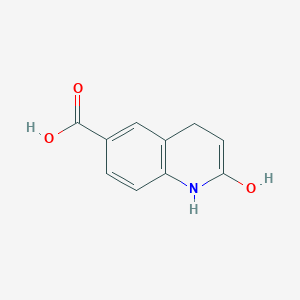
![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)
![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/no-structure.png)
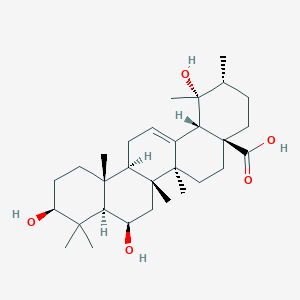
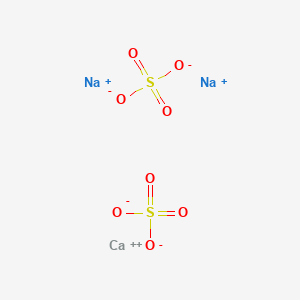

![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
